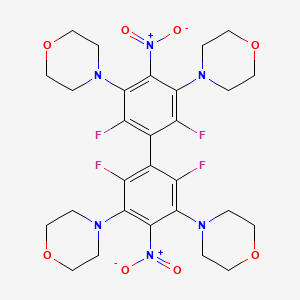![molecular formula C13H7F4N3 B11103170 3-(2-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11103170.png)
3-(2-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a fluorophenyl group at the 3-position and a trifluoromethyl group at the 6-position of the triazolo[4,3-a]pyridine ring system
Preparation Methods
The synthesis of 3-(2-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing high yields of the desired product . Another approach involves the use of dibenzoylacetylene and triazole derivatives in a catalyst-free procedure at room temperature . Industrial production methods may involve scaling up these laboratory procedures with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
3-(2-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Cycloaddition: Photocycloaddition reactions with trifluoroacetonitrile have been reported, leading to the formation of 3-trifluoromethyl 1,2,4-triazoles.
Scientific Research Applications
3-(2-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as a kinase inhibitor, particularly in cancer research.
Industry: The compound’s unique properties make it suitable for use in the development of new materials,
Properties
Molecular Formula |
C13H7F4N3 |
|---|---|
Molecular Weight |
281.21 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C13H7F4N3/c14-10-4-2-1-3-9(10)12-19-18-11-6-5-8(7-20(11)12)13(15,16)17/h1-7H |
InChI Key |
ULNVQSAORUQYKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2C=C(C=C3)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11103091.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-methoxyphenyl)-1,3-benzoxazol-6-amine](/img/structure/B11103098.png)
![2-bromo-N-(2-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11103106.png)

![2-[2-(4-bromophenyl)-2-oxoethyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11103123.png)
![Ethyl 3-[(4-methylphenyl)sulfonyl]imidazolidine-1-carboxylate](/img/structure/B11103138.png)
![N-{4-[4-(1-{4-[4-(acetylamino)phenoxy]phenyl}-2,2,2-trifluoro-1-(trifluorometh yl)ethyl)phenoxy]phenyl}acetamide](/img/structure/B11103151.png)
![4-[(2Z)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11103173.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide](/img/structure/B11103176.png)
![ethyl 1-[2-(2,4-dimethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11103179.png)

![4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzonitrile](/img/structure/B11103191.png)
![(2E,5E)-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-5-(2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11103193.png)
![4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B11103197.png)
